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Compound of Interest

Compound Name: DCO07090

Cat. No.: B499696

An In-Depth Technical Guide to DC07090: A Novel Antiviral Agent

This technical guide provides a comprehensive overview of the chemical properties, structure,
and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting
the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Properties and Structure

DCO07090 is a reversible and competitive inhibitor of EV71 3C protease (3Cpro), an enzyme
crucial for the viral life cycle of enteroviruses.[1] Chemically, it is characterized by the presence
of oxazole and pyridine moieties.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of DC07090
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Property Value Reference

2-(4-chlorophenyl)-N-((5-
IUPAC Name (pyridin-3-yl)-1,3,4-oxadiazol-
2-yl)methyl)acetamide

Molecular Formula C16H13CIN402

Molecular Weight 328.76 g/mol

CAS Number 879070-72-1

Inhibitory Constant (Ki) 23.29 £ 12.08 uyM [1]
IC50 (EV71 3Cpro) 21.72 + 0.95 pM [1]
EC50 (EV71 replication) 22.09 £ 1.07 uM [1]
EC50 (CVA16 replication) 27.76 £ 0.88 uM [1]
Cytotoxicity (CC50) > 200 uM [1]

Mechanism of Action

DCO07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C
protease. This enzyme is a cysteine protease that plays a critical role in the viral replication
process by cleaving the viral polyprotein into mature, functional proteins. By competitively
binding to the active site of the 3C protease, DC07090 prevents this cleavage, thereby halting
the viral life cycle.[1]

Molecular docking and molecular dynamics simulation studies have further elucidated the
binding mode of DC07090 with the EV71 3C protease.[1]

Signaling Pathway of EV71 Inhibition by DC07090

The following diagram illustrates the inhibitory effect of DC07090 on the replication of
Enterovirus 71.
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Caption: Inhibition of EV71 replication by DC07090 via targeting of 3C protease.

Experimental Protocols

The discovery and characterization of DC07090 involved several key experimental procedures.

Virtual Screening for Inhibitor Identification

The identification of DC07090 was achieved through a docking-based virtual screening
approach.[1] This computational method involves the screening of large compound libraries
against the three-dimensional structure of the target protein to identify potential inhibitors.

Workflow for Virtual Screening:
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Caption: Workflow for the identification of DC07090 through virtual screening.

Enzyme Inhibition Assay

The inhibitory activity of DC07090 against EV71 3C protease was quantified using an in vitro
enzyme assay.[1]

e Principle: The assay measures the enzymatic activity of the 3C protease in the presence and
absence of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic
substrate.

e Methodology:
o Recombinant EV71 3C protease is incubated with varying concentrations of DC07090.

o A specific fluorogenic substrate for the 3C protease is added to initiate the reaction.
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o The fluorescence intensity is measured over time using a plate reader.

o The rate of substrate cleavage is calculated and used to determine the IC50 value of the
inhibitor.

 Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-
competitive), enzyme kinetic studies are performed by measuring the reaction rates at
different substrate and inhibitor concentrations. The data is then fitted to kinetic models, such
as the Michaelis-Menten equation, to determine the inhibitory constant (Ki).[1]

Antiviral Activity Assay

The efficacy of DC07090 in inhibiting viral replication in a cellular context was evaluated using
a cell-based antiviral assay.[1]

e Principle: This assay measures the ability of the compound to protect host cells from the
cytopathic effect (CPE) induced by viral infection.

o Methodology:
o Host cells (e.g., RD cells) are seeded in microtiter plates.
o The cells are treated with serial dilutions of DC07090.
o The cells are then infected with a known titer of EV71 or CVA16.

o After an incubation period, cell viability is assessed using methods such as the MTT
assay.

o The EC50 value, the concentration of the compound that protects 50% of the cells from
viral-induced death, is calculated.

o Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the
cytotoxicity of the compound (CC50 value). This is crucial for assessing the therapeutic index
of the potential drug.[1]

Structure-Activity Relationship
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To explore the structure-activity relationship (SAR) of DC07090, a series of 15 new derivatives
were designed, synthesized, and evaluated in vitro.[1] This systematic modification of the
chemical structure of DC07090 and the subsequent evaluation of the antiviral and enzymatic
activities of the resulting analogs provide valuable insights into the key chemical features
required for potent inhibition of the EV71 3C protease. Among the synthesized derivatives, four
compounds exhibited inhibitory activities against the enzyme, but only DC07090 showed
significant inhibition of EV71 replication in cell culture.[1]

Conclusion

DCO07090 represents a promising new class of non-peptidyl small molecule inhibitors for the
treatment of infections caused by EV71 and other picornaviruses.[1] Its well-characterized
mechanism of action, favorable in vitro activity, and low cytotoxicity make it a strong candidate
for further preclinical and clinical development. The detailed experimental protocols and
structural information provided in this guide serve as a valuable resource for researchers
working on the development of novel antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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